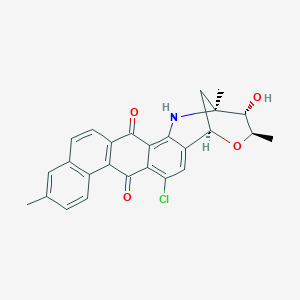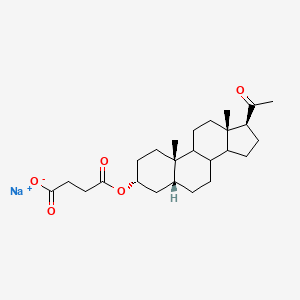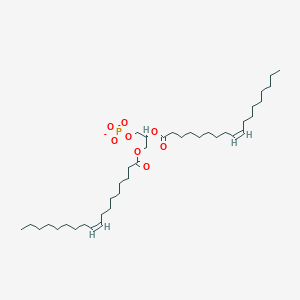
Dioleoylphosphatidate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioleoylphosphatidate(2-) is a phosphatidate(2-) obtained by deprotonation of both phosphate OH groups of dioleoylphosphatidic acid; major species at pH 7.3. It is a conjugate base of a dioleoyl phosphatidic acid.
Aplicaciones Científicas De Investigación
Membrane Structure and Dynamics
Research on dioleoylphosphatidate(2-) has focused significantly on understanding membrane structure and dynamics. A study by Smaal et al. (1987) delved into the structure and dynamics of the Ca2+-dioleoylphosphatidate complex, proposing a hypothetical model for the structure of this complex and its role in transmembrane transport of calcium (Smaal et al., 1987). Additionally, Verkleij et al. (1982) investigated the structural organization of dioleoylphosphatidic acid dispersions, revealing the influence of pH and divalent cations on the formation of different membrane structures (Verkleij et al., 1982).
Interaction with Biological Molecules
Wozniak et al. (1988) explored the interaction between dioleoylphosphatidate bilayers and AMP deaminase from pig heart, highlighting the significant inhibition exerted by dioleoylphosphatidate on this enzyme (Wozniak et al., 1988). Smaal et al. (1986) also studied the permeability behavior of dioleoylphosphatidate-containing vesicles, shedding light on the selective translocation of calcium and calcium-chelators across membranes (Smaal et al., 1986).
Applications in Gene Delivery and Pharmacology
Zuhorn et al. (2005) demonstrated the role of dioleoylphosphatidate in gene delivery, particularly in enhancing the transfection efficiency of nucleic acids (Zuhorn et al., 2005). Monck et al. (2000) explored the use of dioleoylphosphatidate in stabilized plasmid-lipid particles, revealing its potential in systemic gene therapy vectors (Monck et al., 2000).
Propiedades
Fórmula molecular |
C39H71O8P-2 |
|---|---|
Peso molecular |
698.9 g/mol |
Nombre IUPAC |
2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate |
InChI |
InChI=1S/C39H73O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44)/p-2/b19-17-,20-18- |
Clave InChI |
MHUWZNTUIIFHAS-CLFAGFIQSA-L |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium 3-[(4E)-4-[(2E,4Z)-4-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-buten-1-ylidene]-1(4H)-quinolinyl]-1-propanesulfonate](/img/structure/B1264459.png)
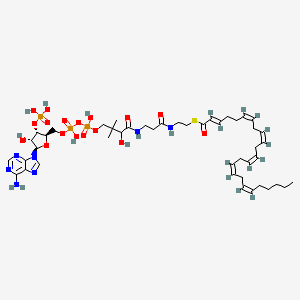
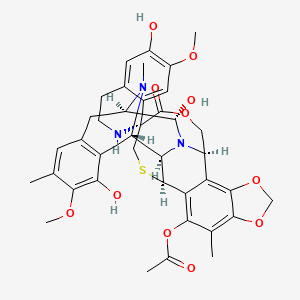
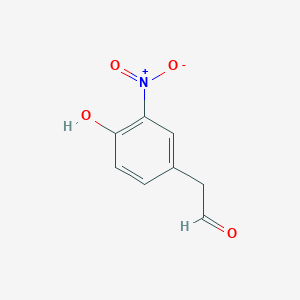

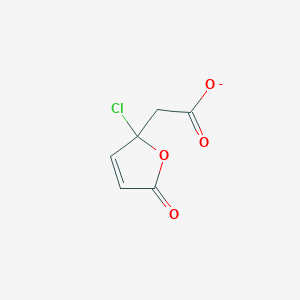

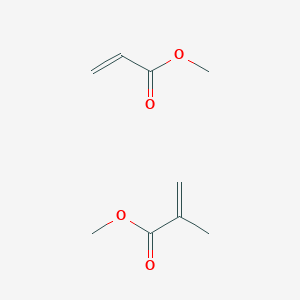

![Benzo[e]indolium](/img/structure/B1264472.png)


